

Branebrutinib BMS-986195 structure activity relationship

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Branebrutinib

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Introduction to Branebrutinib and BTK

Branebrutinib (BMS-986195) is a potent, highly selective, **oral, small-molecule, covalent, and irreversible inhibitor** of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the immune system, belonging to the Tec family of non-receptor tyrosine kinases. It is essential for signaling through the B-cell receptor (BCR) and several Fc receptors (FcγR, FcεR) [1] [2] [3]. Given its role in B cell and myeloid cell activation, BTK is a promising therapeutic target for treating various **autoimmune diseases** such as rheumatoid arthritis, lupus, and Sjögren's syndrome [1] [2].

The drug discovery strategy aimed to identify a covalent inhibitor with the intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for **rapid systemic inactivation** of BTK following a very low oral dose [2]. This strategy successfully led to the identification of **branebrutinib**, which has advanced into clinical studies based on its excellent efficacy in animal models and a desirable tolerability profile [2] [3].

Key Properties and Experimental Data

The table below summarizes the core in vitro and in vivo characteristics of **branebrutinib**.

Aspect	Details
Molecular Formula	C ₂₀ H ₂₃ FN ₄ O ₂ [4]
Molecular Weight	370.428 g/mol [4]
Mechanism of Action	Covalent, irreversible inhibitor of BTK [2]
Primary Target (IC ₅₀)	BTK (0.1 nM) [5]
Related Targets (IC ₅₀)	TEC (0.9 nM), BMX (1.5 nM), TXK (5 nM) [5]
Selectivity	>5,000-fold selective for BTK over 240 other kinases [1] [5]
Human Whole Blood Assay (IC ₅₀)	Inhibition of BCR-stimulated CD69 on B cells (11 nM) [5]
In Vivo Half-life (Plasma)	Short across species (0.46 - 4.3 hours) [5]
Oral Bioavailability	High in multiple species (e.g., 100% in mice, 74% in rats) [5]

Discovery Strategy and Structure-Activity Relationship (SAR)

The discovery of **branebrutinib** was the result of a deliberate strategy to optimize a series of inhibitors for rapid and efficient target inactivation [2].

- **Strategic Goals:** The team sought a covalent inhibitor that would combine **high intrinsic potency** with favorable PK properties. The goal was to achieve a rapid rate of systemic BTK inactivation after a low oral dose. The long half-life of the BTK protein itself (115-154 hours in humans) [1] meant that a covalent inhibitor could sustain pharmacodynamic effects long after the drug itself was cleared from the bloodstream [1] [2].
- **SAR and Molecular Design:** Research involved the exploration of novel, conformationally constrained chemical scaffolds. While the specific structural evolution of **branebrutinib** is highly technical, the overall SAR work focused on enhancing **potency and selectivity** while reducing safety liabilities. This included designing molecules with locked atropisomers to achieve a specific and optimal three-dimensional shape for binding to BTK [6] [7]. The resulting structure of **branebrutinib** allows it to potently and covalently bind to the cysteine 481 (Cys481) residue in the active site of BTK, leading to its irreversible inactivation [1] [2].

Key Experimental Models and Protocols

To characterize **branebrutinib**, several key experiments were conducted, the methodologies of which are crucial for researchers to understand.

1. BTK Occupancy Assay (Clinical PD Biomarker)

- **Objective:** To measure the extent and duration of BTK inhibition in subjects' blood cells following drug administration [1].
- **Methodology:** A **mass spectrometry assay** was used to directly distinguish and quantify drug-occupied BTK versus free BTK in peripheral blood mononuclear cells (PBMCs). This high-resolution PD assay provided direct data on target engagement over time [1].
- **Workflow:** PBMC samples were collected from participants, proteins were digested, and BTK-derived peptides were analyzed by mass spectrometry. The specific peptide containing the covalently bound drug could be distinguished from the unmodified peptide, allowing for precise calculation of BTK occupancy percentage [1].

2. In Vivo Efficacy Models

- **Objective:** To evaluate the potency of **branebrutinib** in disease-relevant animal models [1] [5].
- **Murine Arthritis Models:** The drug was tested in collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models. Mice were administered **branebrutinib** orally once daily, and efficacy was assessed by measuring the reduction in clinical arthritis scores, histological joint damage, and bone mineral density loss [1].
- **Lupus Nephritis Model:** The drug was evaluated in the NZB/W lupus-prone mouse model. Animals were treated with **branebrutinib** (e.g., 0.2, 0.5, and 1.5 mg/kg by oral gavage), and reduction in proteinuria and other disease markers were measured [5].

3. Selectivity Profiling

- **Objective:** To ensure **branebrutinib** did not inhibit other kinases, which could lead to off-target side effects [1] [5].
- **Methodology:** The compound was screened against a panel of 240 kinases.
- **Result:** **Branebrutinib** demonstrated exceptional selectivity, showing >5,000-fold selectivity for BTK over most other kinases. Only four kinases from the same Tec family (TEC, BMX, TXK, ITK) showed less, though still significant, selectivity (9 to 1,000-fold) [1] [5].

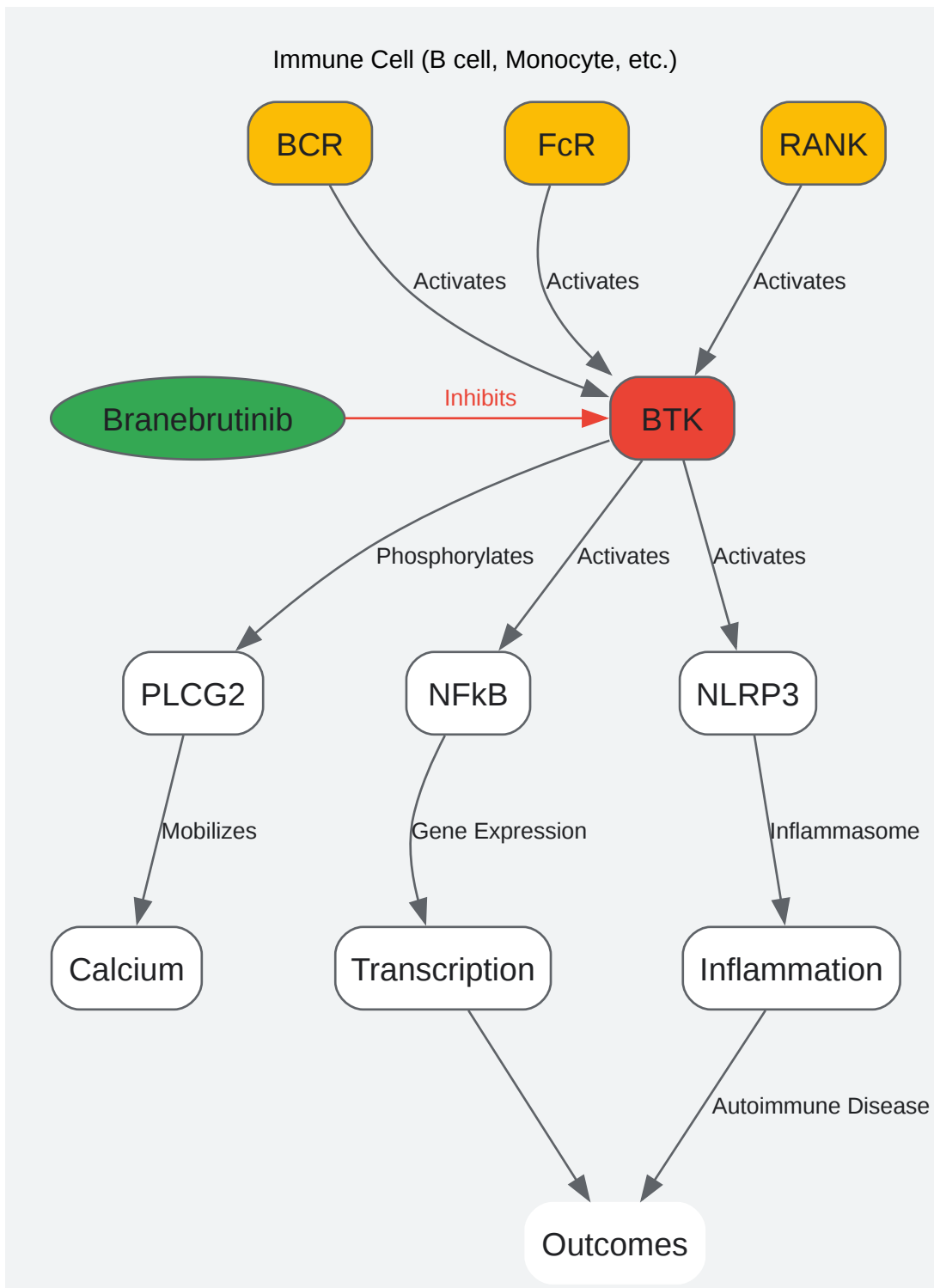
Safety and Pharmacokinetics in Humans

A first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) evaluated the safety and PK/PD of **branebrutinib** in healthy participants [1].

- **Safety: Branebrutinib** was **well tolerated** at single doses up to 30 mg and multiple doses up to 10 mg daily for 14 days. The majority of adverse events (AEs) were mild or moderate. One serious AE led to discontinuation, but the overall safety profile was favorable [1].
- **Pharmacokinetics (PK):** The drug was **rapidly absorbed**, reaching maximum plasma concentration within 1 hour. It had a short plasma half-life (**1.2-1.7 hours**), falling to undetectable levels within 24 hours [1].
- **Pharmacodynamics (PD):** Despite the short plasma half-life, BTK occupancy was rapid and sustained. A single 10 mg dose achieved **100% BTK occupancy**. The occupancy decayed slowly over time, with a half-life of 115-154 hours, aligning with the natural turnover rate of the BTK protein. This demonstrated that the **pharmacodynamic effect persists long after the drug is cleared** from circulation [1].

BTK Signaling Pathway and Drug Action

The following diagram illustrates the key signaling pathways mediated by BTK that are relevant to autoimmune diseases, and where **branebrutinib** acts.



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Key: BCR (B-cell receptor), FcR (Fc receptors), RANK (Receptor activator of NF-κB). **Branebrutinib** covalently inhibits BTK, disrupting downstream pro-inflammatory signaling.

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